3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol
Overview
Description
3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol is a chemical compound with the molecular formula C8H11F3O and a molar mass of 180.17 g/mol . It is characterized by the presence of an ethyl group, a trifluoromethyl group, and an alkyne functional group, making it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a trifluoromethylated alkyne with an ethylating agent. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne and facilitate the nucleophilic attack on the ethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol involves its interaction with molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-6,6,6-trifluorohex-4-yn-2-ol: Similar structure but with a different position of the hydroxyl group.
3-Methyl-6,6,6-trifluorohex-4-yn-3-ol: Similar structure but with a methyl group instead of an ethyl group.
3-Ethyl-6,6,6-trifluoropent-4-yn-3-ol: Similar structure but with a shorter carbon chain.
Uniqueness
3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol is unique due to the combination of its ethyl, trifluoromethyl, and alkyne groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-ethyl-6,6,6-trifluorohex-4-yn-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c1-3-7(12,4-2)5-6-8(9,10)11/h12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUGCANDXKFGRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290009 | |
Record name | 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-41-7 | |
Record name | 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261503-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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